molecular formula C18H18N2O4 B5541095 4-(3-BUTANAMIDOBENZAMIDO)BENZOIC ACID

4-(3-BUTANAMIDOBENZAMIDO)BENZOIC ACID

Cat. No.: B5541095
M. Wt: 326.3 g/mol
InChI Key: YIQVNDVAIQZGFP-UHFFFAOYSA-N
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Description

4-(3-Butanamidobenzamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoic acid moiety substituted with a butanamido group and a benzamido group

Scientific Research Applications

4-(3-Butanamidobenzamido)benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-butanamidobenzamido)benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be scaled up using similar catalytic processes. The use of solid acid catalysts and ultrasonic irradiation can be employed to achieve high yields and purity. Additionally, the process can be optimized for continuous production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butanamidobenzamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3/THF).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4), and halogenating agents (e.g., Br2/FeBr3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 4-(3-butanamidobenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of various benzamide derivatives.

    4-Hydroxybenzoic acid: Another benzoic acid derivative with similar structural features.

    4-Butylaminobenzoic acid: Shares the butylamino group with 4-(3-butanamidobenzamido)benzoic acid.

Uniqueness

This compound is unique due to the presence of both butanamido and benzamido groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-(butanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-4-16(21)19-15-6-3-5-13(11-15)17(22)20-14-9-7-12(8-10-14)18(23)24/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVNDVAIQZGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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